molecular formula C10H15N5 B11737696 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856049-20-1

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11737696
CAS No.: 1856049-20-1
M. Wt: 205.26 g/mol
InChI Key: OVJAJTCJHZLZNQ-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazol-5-amine
  • 1,4-dimethyl-1H-pyrazol-3-amine
  • 1,5-dimethyl-1H-pyrazol-3-amine

Comparison

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

CAS No.

1856049-20-1

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-12-15(3)10(8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3

InChI Key

OVJAJTCJHZLZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=NN(C=C2)C

Origin of Product

United States

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